molecular formula C12H26N2O2 B6352358 Methyl 3-{[3-(diethylamino)propyl]amino}butanoate CAS No. 1155157-34-8

Methyl 3-{[3-(diethylamino)propyl]amino}butanoate

Cat. No.: B6352358
CAS No.: 1155157-34-8
M. Wt: 230.35 g/mol
InChI Key: PNJXAWZCKGXWGB-UHFFFAOYSA-N
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Description

Methyl 3-{[3-(diethylamino)propyl]amino}butanoate is an organic compound with the molecular formula C12H26N2O2 It is a methyl ester derivative of butanoic acid, containing a diethylamino group and a propylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[3-(diethylamino)propyl]amino}butanoate typically involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The diethylamino and propylamino groups are introduced through subsequent reactions involving appropriate amines and alkylating agents. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(diethylamino)propyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino or propylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 3-{[3-(diethylamino)propyl]amino}butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[3-(diethylamino)propyl]amino}butanoate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino and propylamino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)propionate: This compound has a similar structure but contains dimethylamino groups instead of diethylamino groups.

    3-(Methylamino)propylamine: This compound lacks the ester functionality and has a simpler structure.

Uniqueness

Methyl 3-{[3-(diethylamino)propyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 3-[3-(diethylamino)propylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-5-14(6-2)9-7-8-13-11(3)10-12(15)16-4/h11,13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJXAWZCKGXWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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